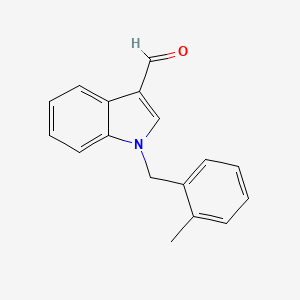

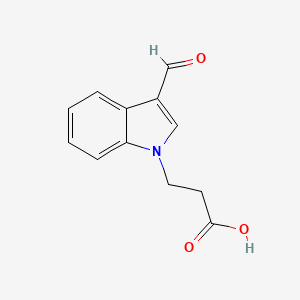

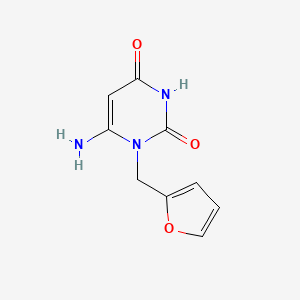

1-(2-甲基苄基)-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

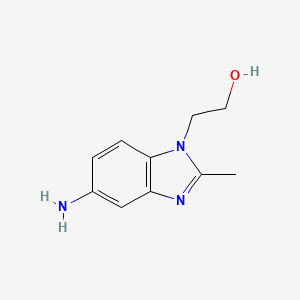

The synthesis of similar indole derivatives involves the reaction of indole-3-carbaldehyde with substituted benzyl chlorides, followed by recrystallization. For example, 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde and 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde have been synthesized through such processes, indicating a versatile approach to the substitution at the benzyl position, which can be applied to synthesize the target compound by choosing 2-methylbenzyl chloride as the substituent (Sonar, Parkin, & Crooks, 2006) (Sonar, Parkin, & Crooks, 2006).

Molecular Structure Analysis

The molecular structure of related compounds features a nearly planar indole ring system, with a dihedral angle formed with the substituted benzyl ring, highlighting the potential conformational characteristics of 1-(2-Methylbenzyl)-1H-Indole-3-Carbaldehyde. This suggests that the target compound may also exhibit a specific dihedral angle between the indole and the 2-methylbenzyl groups, affecting its chemical behavior and interactions (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, with their reactivity influenced by the substituents on the indole and the benzyl rings. For example, the presence of electron-donating groups on these rings facilitates the formation of desired products in reactions like benzylic C-H insertion by rhodium carbene, highlighting potential reaction pathways for the synthesis and further functionalization of 1-(2-Methylbenzyl)-1H-Indole-3-Carbaldehyde (Shen et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of indole derivatives can be inferred from similar compounds. For instance, the crystal packing and solubility are influenced by van der Waals forces, suggesting that the target compound might also exhibit specific solubility characteristics and crystal packing patterns in solid state, influenced by its molecular structure and substituents (Sonar, Parkin, & Crooks, 2006).

科学研究应用

合成和化学

芳香化酶抑制剂的合成:1H-吲哚-3-甲醛衍生物,包括 1-(2-甲基苄基)-1H-吲哚-3-甲醛,已被用于芳香化酶抑制剂的合成。这些抑制剂显示出影响视黄酸代谢和抑制特定 P450 酶的潜力 (Marchand 等人,1998)。

分子结构分析:对 1-(4-叔丁基苯甲基)-1H-吲哚-3-甲醛(一种类似于 1-(2-甲基苄基)-1H-吲哚-3-甲醛的化合物)的研究提供了对这类化合物的分子结构和晶体堆积的见解 (Sonar 等人,2006)。

有机合成中的催化:1H-吲哚-3-甲醛的衍生物已被用于钯环配体的合成。这些配体和钯环作为催化剂在各种有机反应中显示出潜力,包括铃木-宫浦偶联和醛的烯丙基化 (Singh 等人,2017)。

金催化的环异构化:与 1H-吲哚-3-甲醛相关的化合物已用于金催化的环异构化过程中。此方法已显示出合成各种底物的效率 (Kothandaraman 等人,2011)。

生物和药理应用

抗氧化性能:1H-吲哚-3-甲醛衍生物的合成导致了具有显着抗氧化性能的化合物的开发。这项研究表明在开发新的抗氧化剂中具有潜在的应用 (Gopi 和 Dhanaraju,2020)。

抗菌活性:与 1-(2-甲基苄基)-1H-吲哚-3-甲醛相关的吲哚-3-甲醛半碳酰肼衍生物已被合成并评估了其对各种革兰氏阳性和革兰氏阴性细菌的抗菌活性 (Carrasco 等人,2020)。

腐蚀抑制:研究表明,吲哚-3-甲醛及其衍生物可以作为酸性环境中低碳钢的有效腐蚀抑制剂。此应用对于工业使用非常重要,特别是在除锈和金属蚀刻工艺中 (Ashhari 和 Sarabi,2015)。

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is particularly reactive, it may pose a risk of fire or explosion. Additionally, the compound could potentially be harmful or toxic if ingested, inhaled, or if it comes into contact with the skin .

未来方向

属性

IUPAC Name |

1-[(2-methylphenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-18-11-15(12-19)16-8-4-5-9-17(16)18/h2-9,11-12H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBTHMOZMXISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358262 |

Source

|

| Record name | 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methylbenzyl)-1H-indole-3-carbaldehyde | |

CAS RN |

428495-34-5 |

Source

|

| Record name | 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

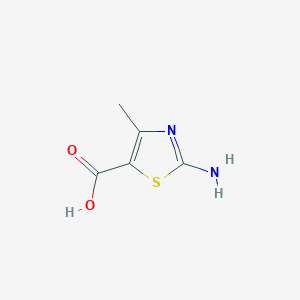

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)